PDE-9 inhibitor
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of PDE-9 inhibitors often involves the design and optimization of specific scaffolds that exhibit high selectivity and potency. For instance, a new series of PDE-9 inhibitors that contain a scaffold of 6-amino-pyrazolopyrimidinone was discovered using a combination of structure-based design and computational docking. This approach significantly reduced the chemical synthesis workload and proved effective in discovering potent inhibitors (Meng et al., 2012).
Molecular Structure Analysis
The molecular structure of PDE-9 inhibitors is crucial for their selectivity and efficacy. The crystal structure of the PDE-9 catalytic domain in complex with a potent inhibitor revealed a hydrogen bond formation between the inhibitor and Tyr424, a unique residue of PDE-9. This interaction is believed to contribute significantly to the selectivity and potency of the inhibitor, suggesting the importance of targeting specific residues within the enzyme for enhanced selectivity (Meng et al., 2012).
Chemical Reactions and Properties
The chemical properties of PDE-9 inhibitors, including their reactivity and stability, are influenced by their molecular structure. The design of PDE-9 inhibitors often requires careful consideration of functional groups that can engage in specific interactions with the enzyme. The selective inhibition of PDE-9 over other PDE families highlights the importance of understanding the chemical interactions at the molecular level.
Physical Properties Analysis
The physical properties of PDE-9 inhibitors, such as solubility, stability, and bioavailability, are critical for their therapeutic application. For example, the development of PF-04447943, a selective PDE-9 inhibitor, demonstrated the importance of achieving high brain penetration and systemic availability to exert its pharmacological effects, indicating the role of physical properties in the drug development process (Hutson et al., 2011).
Chemical Properties Analysis
The chemical properties of PDE-9 inhibitors, including their selectivity and binding affinity, are determined by their interaction with the enzyme. Studies have shown that compounds with specific scaffolds, such as pyrazolopyrimidinone derivatives, exhibit excellent inhibition ratios against PDE-9, highlighting the importance of chemical structure in the design of effective inhibitors (Zhang et al., 2020).
Applications De Recherche Scientifique
Treatment of Various Diseases : PDE inhibitors, including PDE-9, are recognized as important therapeutic agents for various diseases. Their potential therapeutic applications extend to areas such as dementia, depression, and schizophrenia (Jeon et al., 2005).
Potential Hypoglycemic Agent : PDE-9 inhibitors have been studied for their potential use as hypoglycemic agents. This includes work on a potent PDE-9 inhibitor with significant selectivity over other PDEs, showing promise in inhibiting mRNA expression related to glucose production (Shao et al., 2014).
Treatment of Central Nervous System Diseases and Diabetes : Studies indicate the potential of PDE-9 inhibitors for treating central nervous system diseases and diabetes. The research includes the discovery of new categories of PDE-9 inhibitors, contributing to advancements in this field (Huang et al., 2015).
Targeting Cyclic Nucleotide Signaling in Various Disorders : PDE inhibitors, including PDE-9, play a role in regulating cyclic nucleotide signaling. This has implications for treating disorders such as erectile dysfunction, pulmonary hypertension, and chronic obstructive pulmonary disease (Maurice et al., 2014).
Alzheimer's Disease Treatment : PDE-9 inhibitors have been investigated for their potential in treating Alzheimer's disease, particularly for their ability to inhibit Aβ aggregation. This includes compounds that show strong PDE-9 activity and metal-chelating capacity, suggesting a promising approach for AD treatment (Su et al., 2016).
Potential in Treating Neurodegenerative Disorders : PDE9 represents an alternative target for developing small molecules to contrast neurodegeneration, including dementia. Natural and nature-inspired PDE9 inhibitors are being studied for their selectivity and potential therapeutic effects (Ribaudo et al., 2021).
Treatment of Cancer : Some PDE-9 inhibitors have shown potential in treating cancer, particularly in inhibiting the growth of tumor cell lines. This includes the discovery of novel PDE-9 inhibitors with unique chemical scaffolds (Hassaan et al., 2016).
Safety And Hazards
Orientations Futures
PDE-9 inhibitors are under investigation for the treatment of obesity, hepatic fibrosis, Alzheimer’s disease, schizophrenia, other psychotic disorders, heart failure, and sickle cell anemia . The ongoing development predominantly concentrates on central nervous system diseases, such as schizophrenia, Alzheimer’s disease, Parkinson’s disease and fragile X syndrome . Notable advancements are also being made in mycobacterial infections, HIV and Duchenne muscular dystrophy .
Propriétés
IUPAC Name |
6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEJWGYZBXCGGM-DNVCBOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648755 | |
Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PDE-9 inhibitor | |
CAS RN |
1082743-70-1 | |
Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.